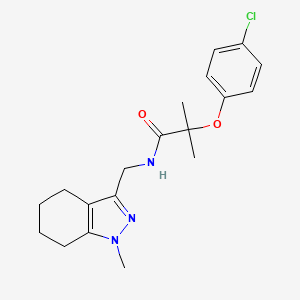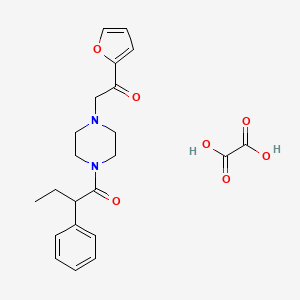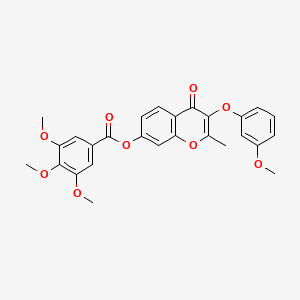![molecular formula C22H26N2O3 B2736906 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide CAS No. 921795-45-1](/img/structure/B2736906.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H26N2O3 and its molecular weight is 366.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and structural analysis of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds similar in structure to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide, have been explored. These compounds are synthesized from N-alkylated benzimidazole 2-carboxaldehyde, derived from o-phenylenediamine, and demonstrate good to excellent yields. Spectroscopic and X-ray diffraction studies, alongside Density Functional Theory (DFT) calculations, have been utilized to understand their molecular structure, charge distribution, and electrophilic as well as nucleophilic reactivity regions. Notably, their nonlinear optical (NLO) properties have also been investigated, highlighting potential applications in NLO devices (Almansour et al., 2016).
Photophysical Properties and Applications
Further research into dimethyl derivatives of similar compounds has revealed unique photophysical properties. For instance, dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines with a structure related to the compound , exhibits strong blue emission in dichloromethane. Such properties suggest potential applications in organic light-emitting diodes (OLEDs) and other photonic devices, indicating the versatility of oxazepine derivatives in materials science (Petrovskii et al., 2017).
Chemical Reactivity and Interaction Studies
Studies on the chemical reactivity and interactions of similar compounds have provided insights into their potential as functional materials. For example, the investigation of compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, though not identical, sheds light on the chemical versatility and potential applications of oxazepine derivatives in catalysis and organic synthesis. The characterization of these compounds through various spectroscopic methods and X-ray analysis emphasizes their significance in developing new chemical reactions and materials (Al Mamari & Al Lawati, 2019).
Agricultural Applications
The research on solid lipid nanoparticles and polymeric nanocapsules incorporating similar fungicides highlights the potential agricultural applications of oxazepine derivatives. These carrier systems can modify the release profiles of bioactive compounds, reduce environmental toxicity, and enhance the efficiency of plant disease management. This innovative approach to fungicide delivery illustrates the broader applications of oxazepine derivatives beyond their chemical and photophysical properties, opening new avenues in sustainable agriculture (Campos et al., 2015).
Propriétés
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-5-12-24-18-11-10-17(13-19(18)27-14-22(3,4)21(24)26)23-20(25)16-8-6-15(2)7-9-16/h6-11,13H,5,12,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXUCAAZRWDTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[cyclopropyl-[4-(prop-2-enoylamino)benzoyl]amino]acetate](/img/structure/B2736823.png)


![8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid](/img/structure/B2736828.png)


![4-{[(1H-1,2,4-triazol-1-yl)methyl]amino}benzoic acid](/img/structure/B2736831.png)
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)
![1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2736834.png)




![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)
